molecular formula C24H26N2O B11476413 1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole

1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11476413
M. Wt: 358.5 g/mol
InChI Key: DPGFKDRWJYCZAX-UHFFFAOYSA-N
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Description

1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a hexyl group, a naphthalen-1-yloxy group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction, which involves the reaction of (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of Cu(OAc)2 in t-BuOH-H2O at room temperature . This reaction yields the naphthalene-based 1,4-disubstituted-1,2,3-triazole, which can be further modified to obtain the desired benzodiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as a TRPM4 inhibitor, it binds to the TRPM4 channel, blocking its activity and thereby inhibiting the proliferation of prostate cancer cells . The compound may also interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-HEXYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a hexyl group, a naphthalen-1-yloxy group, and a benzodiazole core, which imparts distinct chemical and biological properties. Its potential as a TRPM4 inhibitor for cancer treatment further highlights its uniqueness and significance in scientific research.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

1-hexyl-2-(naphthalen-1-yloxymethyl)benzimidazole

InChI

InChI=1S/C24H26N2O/c1-2-3-4-9-17-26-22-15-8-7-14-21(22)25-24(26)18-27-23-16-10-12-19-11-5-6-13-20(19)23/h5-8,10-16H,2-4,9,17-18H2,1H3

InChI Key

DPGFKDRWJYCZAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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